N-(5-chloro-2-methylphenyl)-4-methylbenzamide

Conformational Analysis Amide Bond Rotation Medicinal Chemistry

N-(5-chloro-2-methylphenyl)-4-methylbenzamide (CAS 331271-06-8) is a synthetic N-aryl benzamide derivative with the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol. This compound belongs to a class of aromatic amides that are important from both a reactivity and medicinal chemistry perspective.

Molecular Formula C15H14ClNO
Molecular Weight 259.73g/mol
CAS No. 331271-06-8
Cat. No. B401132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methylphenyl)-4-methylbenzamide
CAS331271-06-8
Molecular FormulaC15H14ClNO
Molecular Weight259.73g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C
InChIInChI=1S/C15H14ClNO/c1-10-3-6-12(7-4-10)15(18)17-14-9-13(16)8-5-11(14)2/h3-9H,1-2H3,(H,17,18)
InChIKeyKDCDJFFLXNBDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-2-methylphenyl)-4-methylbenzamide (CAS 331271-06-8): A Specialized Benzamide Research Intermediate


N-(5-chloro-2-methylphenyl)-4-methylbenzamide (CAS 331271-06-8) is a synthetic N-aryl benzamide derivative with the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol . This compound belongs to a class of aromatic amides that are important from both a reactivity and medicinal chemistry perspective [1]. It is primarily utilized as a research chemical and a building block in organic synthesis, rather than as a final active pharmaceutical ingredient . The presence of ortho-chloro substitution on the N-aryl ring is known to significantly increase the rotational barriers around the N–C(O) and C–C(O) amide bonds, a property that can be leveraged in the design of conformationally restricted bioactive molecules [1].

Why N-(5-Chloro-2-methylphenyl)-4-methylbenzamide Cannot Be Simply Replaced by Other N-Aryl Benzamides


In-class substitution of N-aryl benzamides is often non-trivial due to the profound impact that subtle structural changes can have on both physicochemical and conformational properties. For N-(5-chloro-2-methylphenyl)-4-methylbenzamide, the specific positioning of the chlorine and methyl groups is not arbitrary. Research on related compounds demonstrates that ortho-chloro substitution dramatically increases the barrier to rotation around the amide bond, altering the ground-state conformation and, consequently, the compound's reactivity and potential biological interactions [1]. Simply swapping this compound for an unsubstituted or differently substituted analog, such as N-(2-methylphenyl)-4-methylbenzamide, would lead to a distinct molecular shape, potentially affecting everything from its solid-state packing to its fit in a biological binding pocket, which cannot be predicted by a simple potency comparison alone [1].

Head-to-Head Comparative Evidence for N-(5-Chloro-2-methylphenyl)-4-methylbenzamide


Rotational Barrier Energy: Ortho-Chloro vs. Unsubstituted N-Aryl Benzamides

The presence of an ortho-chloro substituent on the N-aryl ring of a benzamide, as in the target compound, substantially increases the rotational barrier around the N–C(O) amide bond compared to an unsubstituted analog. This study on tertiary aromatic amides demonstrates that this modification strengthens amidic resonance and restricts conformational freedom [1].

Conformational Analysis Amide Bond Rotation Medicinal Chemistry

Predicted Differential Physicochemical Properties vs. a Di-Chlorinated Analog

The monochloro target compound can be compared to a closely related analog, 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide (Hit2Lead SC-6633578), which contains an additional chlorine atom on the benzoyl ring. This structural change results in distinct physicochemical properties .

Physicochemical Profiling LogP Lead Optimization

Impact of Substituent Position on Biochemical Activity in Benzamide Derivatives

A structure-activity relationship (SAR) study on a set of substituted benzamide derivatives, including those with methyl substitutions, reveals a key trend: in vitro IC50 values are highly sensitive to the position of the methyl group on the benzamide ring [1]. While this study does not contain the exact target compound, it highlights the non-interchangeability of regioisomers.

Structure-Activity Relationship Enzyme Inhibition Drug Design

Optimal Research Applications for N-(5-Chloro-2-methylphenyl)-4-methylbenzamide Based on Differential Evidence


A Conformationally Constrained Scaffold for Medicinal Chemistry

The ortho-chloro substitution on the N-aryl ring of this compound, as established by the work of Bisz et al., introduces a significant rotational barrier around the amide bond . This property makes it an excellent candidate for designing ligands with a pre-organized conformation, potentially enhancing binding affinity to a target protein by reducing the entropic penalty of binding.

A LogP and MW-Reduced Analog for Lead Optimization Programs

When compared to a heavier, more lipophilic dichloro analog, this compound offers a more favorable profile with lower molecular weight and reduced LogP . It is an optimal choice for hit-to-lead or lead optimization programs where the goal is to decrease lipophilicity and molecular complexity while retaining the core N-aryl benzamide pharmacophore.

A 4-Methyl Benzamide Probe for Structure-Activity Relationship (SAR) Studies

SAR data demonstrates that the position of the methyl group on the benzamide ring dramatically affects biological activity . This compound serves as a specific 4-methyl substituted probe. Purchasing this specific regioisomer is necessary for any SAR study aiming to map the steric and electronic requirements of the benzamide binding pocket, as results from the 2- or 3-methyl isomers cannot be extrapolated.

A Valuable Intermediate for the Synthesis of Complex Benzamide Derivatives

The compound's primary documented use is as a synthetic intermediate . Its stable structure, combined with the predictable reactivity modulation offered by the ortho-chloro and para-methyl groups, makes it a reliable starting material for generating libraries of more complex molecules, such as the ZT-1a SPAK kinase inhibitor, which shares a common N-(5-chloro-2-methylphenyl)benzamide core [1].

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